[1-(2-chlorobenzyl)-1H-indol-3-yl](phenyl)methanone
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Overview
Description
3-BENZOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-INDOLE is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a benzoyl group and a chlorophenylmethyl group attached to the indole core, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-INDOLE typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the reaction of 2-chlorobenzyl chloride with benzoyl chloride in the presence of a base such as triethylamine, followed by cyclization with phenylhydrazine, can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Benzyl-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-BENZOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive indole core.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-BENZOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-INDOLE involves its interaction with various molecular targets. The indole core can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit bacterial cell division by targeting the FtsZ protein, making it a potential antibacterial agent. Additionally, its interaction with DNA and proteins can lead to anticancer effects by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Tryptophan: An essential amino acid with an indole ring.
Oxindole: An oxidized derivative of indole.
Uniqueness
3-BENZOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-INDOLE is unique due to the presence of both benzoyl and chlorophenylmethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H16ClNO |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
[1-[(2-chlorophenyl)methyl]indol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C22H16ClNO/c23-20-12-6-4-10-17(20)14-24-15-19(18-11-5-7-13-21(18)24)22(25)16-8-2-1-3-9-16/h1-13,15H,14H2 |
InChI Key |
VOKCHNUHYCXOEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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